molecular formula C25H26N6O2 B2545439 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-79-5

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2545439
CAS No.: 863018-79-5
M. Wt: 442.523
InChI Key: SXMAKNVRBKKRAS-UHFFFAOYSA-N
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Description

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C25H26N6O2 and its molecular weight is 442.523. The purity is usually 95%.
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Biological Activity

The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a novel triazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure features a triazolo-pyrimidine core with a p-tolyl group and a benzylpiperidine moiety. The molecular formula is C22_{22}H24_{24}N6_{6}O2_{2}, with a complex arrangement that contributes to its biological functionality.

Biological Activity Overview

Research indicates that this compound exhibits several significant biological activities:

  • Antidepressant Effects : The piperidine moiety is known for its interaction with neurotransmitter systems. Studies have shown that compounds containing similar structures can act as monoamine oxidase (MAO) inhibitors, which are crucial in the treatment of depression .
  • Antitumor Potential : Preliminary studies suggest that this compound may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The presence of the triazole ring is often associated with enhanced anticancer properties due to its ability to interfere with DNA synthesis and repair mechanisms .
  • Antimicrobial Activity : Similar derivatives have demonstrated antibacterial properties against a range of pathogenic bacteria. This activity is likely attributed to the compound's ability to disrupt bacterial cell wall synthesis or function .

The biological activity of this compound can be attributed to several mechanisms:

  • Monoamine Oxidase Inhibition : Compounds with similar structures have shown inhibitory effects on MAO-A and MAO-B enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain .
  • Cell Cycle Regulation : The triazole component may induce cell cycle arrest in cancer cells by modulating key regulatory proteins involved in cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyFocusFindings
Antidepressant ActivityDemonstrated significant MAO inhibition with IC50_{50} values comparable to established antidepressants.
Antitumor ActivityShowed promising results in inhibiting cancer cell lines with IC50_{50} values in low micromolar ranges.
Antimicrobial PropertiesExhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.

Properties

IUPAC Name

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O2/c1-18-7-9-21(10-8-18)31-24-23(27-28-31)25(33)30(17-26-24)16-22(32)29-13-11-20(12-14-29)15-19-5-3-2-4-6-19/h2-10,17,20H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMAKNVRBKKRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCC(CC4)CC5=CC=CC=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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